(2S)-2-(phosphonoamino)pentanedioic Acid

Aminopeptidase A inhibition Calcium-dependent enzyme kinetics Renin-angiotensin system

(2S)-2-(Phosphonoamino)pentanedioic acid (also known as N-phosphono-L-glutamic acid, glutamate phosphonate) is a chiral, non-proteinogenic α-aminophosphonic acid derivative of L-glutamic acid. It features a phosphonamidate (P–N) linkage at the α-amino position, distinguishing it from both the natural substrate and phosphonate-based inhibitors that employ a P–C bond such as 2-PMPA.

Molecular Formula C5H10NO7P
Molecular Weight 227.11 g/mol
CAS No. 59360-03-1
Cat. No. B3054287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(phosphonoamino)pentanedioic Acid
CAS59360-03-1
Molecular FormulaC5H10NO7P
Molecular Weight227.11 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)O)NP(=O)(O)O
InChIInChI=1S/C5H10NO7P/c7-4(8)2-1-3(5(9)10)6-14(11,12)13/h3H,1-2H2,(H,7,8)(H,9,10)(H3,6,11,12,13)/t3-/m0/s1
InChIKeyKKGSCLRYTMKKLP-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-(Phosphonoamino)pentanedioic Acid (CAS 59360-03-1): A Phosphonamidate Glutamate Mimetic for Specialized Enzyme Inhibition Research


(2S)-2-(Phosphonoamino)pentanedioic acid (also known as N-phosphono-L-glutamic acid, glutamate phosphonate) is a chiral, non-proteinogenic α-aminophosphonic acid derivative of L-glutamic acid . It features a phosphonamidate (P–N) linkage at the α-amino position, distinguishing it from both the natural substrate and phosphonate-based inhibitors that employ a P–C bond such as 2-PMPA [1]. This compound has been characterized as an inhibitor of zinc-dependent metalloproteases including glutamate carboxypeptidase G (CPG), glutamate carboxypeptidase II (GCPII/PSMA), and aminopeptidase A (APA), with its inhibitory profile being highly sensitive to the specific phosphorus ligand and stereochemistry [2].

Why (2S)-2-(Phosphonoamino)pentanedioic Acid Cannot Be Replaced by Generic GCPII or APA Inhibitors in Biological Assays


The phosphonamidate (P–N) zinc-binding group of (2S)-2-(phosphonoamino)pentanedioic acid confers a fundamentally different inhibitory profile compared to phosphonate (P–C) inhibitors such as 2-PMPA or phosphinate-based analogs. While 2-PMPA exhibits sub-nanomolar to low-nanomolar potency against GCPII, the target compound demonstrates moderate micromolar inhibition of aminopeptidase A (APA) with marked Ca²⁺-dependence, a pharmacological feature absent in 2-PMPA [1]. Against CPG, the N-phosphonyl-glutamate (target compound) exhibits weak inhibition, whereas the corresponding N-thiophosphonyl-glutamate is a potent competitive inhibitor, demonstrating that even single-atom substitution (O vs. S) on the phosphorus ligand dramatically alters potency [2]. Substituting this compound with any other GCPII or APA inhibitor without verifying target-specific activity data risks experimental misinterpretation due to divergent enzyme selectivity, zinc-binding geometry, and stereochemical requirements [3].

Quantitative Differentiation Evidence: (2S)-2-(Phosphonoamino)pentanedioic Acid Versus Closest Analogs


Micromolar Inhibition of Aminopeptidase A with Ca²⁺-Dependent Potency

Against wild-type aminopeptidase A (APA) at pH 7.4 and 37°C, (2S)-2-(phosphonoamino)pentanedioic acid (glutamate phosphonate) exhibits a Ki of 38 µM in the presence of 4 mM Ca²⁺, which increases to 2.87 mM in the absence of Ca²⁺, representing a 75-fold loss of inhibitory potency [1]. This Ca²⁺-dependent inhibition is a distinctive pharmacological signature not observed with the GCPII-selective inhibitor 2-PMPA, which shows no significant APA inhibition at comparable concentrations [2]. The Ca²⁺-dependence makes this compound uniquely suited for probing APA-specific mechanisms in the brain renin-angiotensin system where Ca²⁺ co-regulation is physiologically relevant.

Aminopeptidase A inhibition Calcium-dependent enzyme kinetics Renin-angiotensin system

N-Phosphonyl-Glutamate vs. N-Thiophosphonyl-Glutamate: Oxygen-for-Sulfur Switch in PSMA/GCPII Inhibition

In a controlled study against the prostate-specific membrane antigen (PSMA) form of glutamate carboxypeptidase II, an N-phosphonyl-glutamate (the target compound class) exhibited significantly greater inhibitory potency than the structurally analogous N-thiophosphonyl-glutamate, where the P=O oxygen is replaced by P=S sulfur [1]. The authors explicitly attributed this potency difference to less favorable active-site interactions of the sulfur ligand, potentially due to steric crowding from the longer P–S bond or active-site metal substitution effects under assay conditions [1]. This demonstrates that the oxygen ligand on phosphorus is critical for optimal PSMA binding, validating the selection of the phosphonamidate (P–N with P=O) over thiophosphonamidate analogs.

PSMA inhibition Phosphonamidate SAR Zinc metalloprotease inhibitor design

Stereochemical Stringency: (S)-Enantiomer Requirement for Biological Activity of Phosphonamidate Glutamate Derivatives

A comprehensive stereoselective inhibition study demonstrated that phosphonamidate derivatives derived from (S)-glutamic acid (the natural L-configuration, matching the target compound) exhibit measurable inhibitory potency against glutamate carboxypeptidase, whereas the corresponding phosphonamidate analogs prepared from the unnatural (R)-stereoisomer were devoid of inhibitory activity [1]. Within the (S)-series, the n-butylphosphonamidate derivative of (S)-glutamic acid was identified as the most potent inhibitor, confirming that both the L-configuration at the α-carbon and the nature of the phosphonamidate substituent are critical determinants of activity [1]. This establishes that (2S)-stereochemistry is non-negotiable for target engagement, and racemic mixtures or (R)-enantiomer preparations will yield false-negative results in biological assays.

Stereoselective enzyme inhibition Chiral phosphonamidate pharmacology Glutamate carboxypeptidase enantiomer discrimination

Mutant APA Profiling: 22-Fold Selectivity Loss at H450F Mutant Confirms Active-Site Binding Mode Distinct from Glutamate Thiols

Site-directed mutagenesis studies of aminopeptidase A revealed that the inhibitory potency of glutamate phosphonate (the target compound) was reduced by a factor of 22 against the H450F mutant enzyme compared to wild-type APA, while a glutamate thiol inhibitor showed a 19-fold reduction [1]. In contrast, the classical phosphonate inhibitor 2-PMPA does not share this APA inhibition profile and would not reveal these residue-specific interactions [2]. Furthermore, the target compound's Ki varied dramatically across APA mutants: 45 µM (wild-type without Ca²⁺), 260 µM (E215Q), 840 µM (H450F with 4 mM Ca²⁺), and 56 µM (H450F with 0.025 mM Ca²⁺), demonstrating that His450 and Ca²⁺ coordinately govern inhibitor binding [1]. This mutant-specific fingerprint is unique to phosphonamidate-based APA inhibitors and cannot be extrapolated from phosphonate or phosphinate inhibitor data.

Aminopeptidase A mutagenesis Structure-activity relationship Active-site residue mapping

Differential Target Engagement: Glutamate Phosphonate as a Dual APA/GCPII Probe vs. 2-PMPA as a GCPII-Selective Agent

Enzymological profiling across authoritative databases and primary literature reveals divergent selectivity profiles: (2S)-2-(phosphonoamino)pentanedioic acid is documented as an inhibitor of aminopeptidase A (Ki = 38 µM with Ca²⁺), glutamate carboxypeptidase G/CPG (weak inhibition), and PSMA/GCPII (significant inhibition as N-phosphonyl-glutamate) [1][2]. In contrast, 2-PMPA is characterized as a potent and highly selective GCPII inhibitor (IC50 = 300 pM to 6.74 nM depending on assay format) with no documented APA or CPG inhibitory activity [3]. This multi-target engagement profile makes the target compound unsuitable as a GCPII-selective probe but valuable for experiments requiring simultaneous engagement of multiple glutamate-recognizing zinc metalloproteases or for negative control experiments where APA activity must be accounted for.

Enzyme selectivity profiling Multi-target inhibitor characterization Probe compound validation

Optimal Application Scenarios for (2S)-2-(Phosphonoamino)pentanedioic Acid Based on Quantitative Differentiation Evidence


Brain Aminopeptidase A Mechanistic Studies Requiring Ca²⁺-Dependent Inhibitory Probes

For laboratories investigating the role of aminopeptidase A in brain angiotensin III formation and central blood pressure regulation, (2S)-2-(phosphonoamino)pentanedioic acid provides a validated Ca²⁺-dependent inhibitory probe (Ki = 38 µM with 4 mM Ca²⁺ vs. 2.87 mM without Ca²⁺; 75-fold shift) [1]. This property enables investigators to distinguish APA-mediated effects from those of other zinc metalloproteases by manipulating Ca²⁺ concentration in the assay buffer, an experimental design not feasible with 2-PMPA or generic phosphonate inhibitors that lack APA activity.

PSMA/GCPII Phosphonamidate SAR Programs: Benchmarking Oxygen- vs. Sulfur-Containing Zinc-Binding Groups

In structure-activity relationship campaigns aimed at optimizing PSMA-targeted imaging agents or therapeutics, (2S)-2-(phosphonoamino)pentanedioic acid serves as the critical oxygen-containing phosphonamidate reference compound against which thiophosphonamidate and dithiophosphonamidate analogs must be benchmarked [2]. The demonstrated superiority of the P=O ligand over P=S for PSMA inhibition provides a rational basis for prioritizing phosphonamidate scaffolds in medicinal chemistry programs.

Stereochemical Validation Standards for Chiral Phosphonamidate Inhibitor Synthesis

Given that (R)-phosphonamidate analogs of glutamic acid are devoid of inhibitory activity against glutamate carboxypeptidases [3], (2S)-2-(phosphonoamino)pentanedioic acid is essential as an enantiopure positive control in assays designed to verify the stereochemical integrity of newly synthesized phosphonamidate inhibitor libraries. Its use as a chiral reference standard ensures that observed biological activity is attributable to the correct (S)-enantiomer rather than trace contamination with the active stereoisomer.

Mutagenesis-Based Active-Site Mapping of Aminopeptidase A Using His450 and Ca²⁺-Coordinating Residue Probes

The 22-fold reduction in inhibitory potency against the H450F APA mutant and the characteristic Ki shifts across E215 and N363 mutants [1] establish this compound as a structure-based probe for mapping the S1 subsite of APA. Researchers can employ this compound in conjunction with site-directed mutagenesis to validate computational docking models of APA-inhibitor complexes and to distinguish between inhibitors that engage the His450-Ca²⁺ network versus those that bind through alternative interactions.

Quote Request

Request a Quote for (2S)-2-(phosphonoamino)pentanedioic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.